An In-Depth Technical Guide to Iridium (III) Bromide Tetrahydrate: Synthesis, Properties, and Applications in Drug Development
An In-Depth Technical Guide to Iridium (III) Bromide Tetrahydrate: Synthesis, Properties, and Applications in Drug Development
CAS Number: 13464-83-0
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Iridium (III) bromide tetrahydrate, a versatile coordination compound with significant applications in catalysis and as a precursor for advanced pharmaceutical intermediates. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical and physical properties, synthesis protocols, and its burgeoning role in modern medicinal chemistry, particularly in the development of novel anticancer agents.
Compound Profile: Iridium (III) Bromide Tetrahydrate
Iridium (III) bromide tetrahydrate, with the chemical formula IrBr₃·4H₂O, is a key inorganic iridium salt. The central iridium atom is in the +3 oxidation state, coordinated by three bromide ions and four molecules of water of hydration. This crystalline solid typically appears as a green-brown or black crystalline solid.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of Iridium (III) bromide tetrahydrate is fundamental to its application in research and synthesis.
| Property | Value | Source(s) |
| CAS Number | 13464-83-0 | [1][2][3] |
| Molecular Formula | IrBr₃·4H₂O | [1][3] |
| Molecular Weight | 503.99 g/mol | |
| Appearance | Green-brown to black crystalline solid | [1] |
| Solubility | Slightly soluble in water; Insoluble in ethanol and ether. | [2] |
| Stability | Hygroscopic. Decomposes upon heating, losing water at around 100°C to form the anhydrous, dark reddish-brown solid. At higher temperatures, it decomposes to iridium metal and bromine. | [2][4] |
Synthesis of Iridium (III) Bromide Tetrahydrate: Experimental Protocols
The synthesis of Iridium (III) bromide tetrahydrate can be approached through several routes, each with its own advantages depending on the available starting materials and desired purity.
Protocol 1: From Iridium Dioxide Dihydrate
This method involves the reaction of iridium dioxide dihydrate with hydrobromic acid.[2] It is a common laboratory-scale synthesis.
Reaction: IrO₂·2H₂O + 4HBr → IrBr₃·4H₂O + Br₂ + 2H₂O
Step-by-Step Methodology:
-
To a stirred suspension of iridium dioxide dihydrate (IrO₂·2H₂O) in deionized water, add a stoichiometric excess of concentrated hydrobromic acid (48%).
-
Gently heat the mixture under reflux with continuous stirring in a well-ventilated fume hood. The reaction progress can be monitored by the dissolution of the solid and a color change in the solution.
-
After the reaction is complete (typically several hours), cool the solution to room temperature.
-
Slowly evaporate the solvent under reduced pressure. This will lead to the crystallization of Iridium (III) bromide tetrahydrate.
-
Isolate the crystals by filtration, wash with a small amount of cold deionized water, followed by a cold ethanol wash to remove any residual acid and water.
-
Dry the product under vacuum to obtain the final Iridium (III) bromide tetrahydrate.
Protocol 2: From Anhydrous Iridium (III) Bromide
Anhydrous Iridium (III) bromide can be hydrated to form the tetrahydrate. The anhydrous form can be synthesized by the direct reaction of iridium metal with bromine at elevated temperatures and pressures (e.g., 570 °C and 8 atm).[2]
Reaction: IrBr₃ (anhydrous) + 4H₂O → IrBr₃·4H₂O
Step-by-Step Methodology:
-
Place the anhydrous Iridium (III) bromide in a humid atmosphere or dissolve it in a minimal amount of warm deionized water.
-
Allow the solution to cool slowly to room temperature to facilitate crystallization.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with a small volume of ice-cold water and then with a suitable organic solvent like diethyl ether to aid in drying.
-
Dry the product in a desiccator over a suitable drying agent.
Caption: Synthesis workflows for Iridium (III) bromide tetrahydrate.
Applications in Drug Development and Catalysis
Iridium (III) bromide tetrahydrate serves as a crucial starting material for the synthesis of a wide array of organometallic iridium complexes. These complexes have garnered significant interest in drug development, particularly in oncology, due to their unique mechanisms of action that often differ from traditional platinum-based drugs.[5][6]
Precursor for Anticancer Iridium (III) Complexes
Iridium (III) complexes exhibit promising anticancer properties, with some demonstrating higher efficacy and reduced toxicity compared to cisplatin.[6] The mechanisms of action are diverse and can include the induction of apoptosis through the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and cell cycle arrest.[5][7] Iridium (III) bromide tetrahydrate is an excellent precursor for synthesizing these therapeutically active complexes. The bromide ligands can be readily substituted by various organic ligands to tune the electronic and steric properties of the final compound, thereby influencing its biological activity.
General Synthesis of an Iridium (III) Anticancer Complex:
The synthesis of a representative cyclometalated iridium (III) complex from an iridium precursor often involves the initial formation of a chloro-bridged dimer, followed by the introduction of the desired ancillary ligands. While many literature procedures start from iridium (III) chloride, similar reactivity is expected with iridium (III) bromide, with the bromide ligands being displaced.
Caption: General pathway for synthesizing anticancer iridium (III) complexes.
Mechanism of Action of Iridium-Based Anticancer Drugs:
Unlike platinum-based drugs that primarily target nuclear DNA, many iridium complexes exert their cytotoxic effects through multi-pronged mechanisms. A common pathway involves the accumulation of the complex within mitochondria, the powerhouses of the cell. This leads to an increase in intracellular ROS, which in turn triggers oxidative stress and initiates the apoptotic cascade, leading to programmed cell death.[5][7] Furthermore, some iridium complexes can inhibit key signaling pathways, such as the PI3K/AKT pathway, which is often dysregulated in cancer.[5]
Catalyst in C-H Activation for Drug Synthesis
The development of efficient methods for the functionalization of carbon-hydrogen (C-H) bonds is a major goal in modern organic synthesis, as it allows for the direct modification of complex molecules. Iridium-based catalysts have emerged as powerful tools for C-H activation, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high selectivity.[8][9] Iridium (III) bromide can serve as a precursor for the generation of catalytically active iridium species for these transformations.
Exemplary Catalytic Cycle: Iridium-Catalyzed C-H Borylation:
Iridium-catalyzed C-H borylation is a powerful reaction for the synthesis of aryl and heteroaryl boronic esters, which are versatile building blocks in Suzuki-Miyaura cross-coupling reactions for the synthesis of many pharmaceutical compounds.
The catalytic cycle typically involves:
-
Oxidative Addition: The active Ir(III) catalyst undergoes oxidative addition to a C-H bond of the substrate.
-
Reductive Elimination: The resulting iridium hydride intermediate reacts with a boron-containing reagent (e.g., pinacolborane), leading to the reductive elimination of the borylated product and regeneration of the active iridium catalyst.
The site-selectivity of the C-H activation is often directed by functional groups present in the substrate, which coordinate to the iridium center and position it for reaction at a specific C-H bond.[10]
Safety, Handling, and Storage
As with all chemical reagents, proper safety precautions must be observed when handling Iridium (III) bromide tetrahydrate.
-
Hazard Identification: Iridium (III) bromide tetrahydrate is irritating to the skin, eyes, and respiratory tract.[11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[11] If there is a risk of dust formation, a respirator should be worn.[11]
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood.[11] Avoid inhalation of dust and direct contact with skin and eyes.[11]
-
Storage: Store Iridium (III) bromide tetrahydrate in a tightly sealed container in a cool, dry place.[11] Due to its hygroscopic nature, it should be protected from moisture.[4]
-
Disposal: Dispose of the compound and its container in accordance with local, state, and federal regulations.[11]
Conclusion
Iridium (III) bromide tetrahydrate is a valuable and versatile compound for researchers in both academic and industrial settings. Its utility as a precursor for the synthesis of innovative anticancer agents with novel mechanisms of action highlights its importance in the future of medicinal chemistry. Furthermore, its role in the development of powerful iridium-based catalysts for C-H activation opens up new avenues for the efficient synthesis of complex drug molecules. A thorough understanding of its properties, synthesis, and safe handling is paramount to harnessing its full potential in the advancement of science and medicine.
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